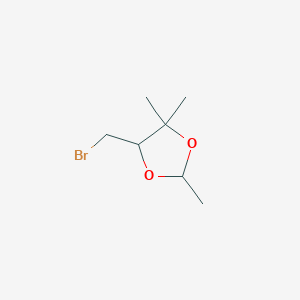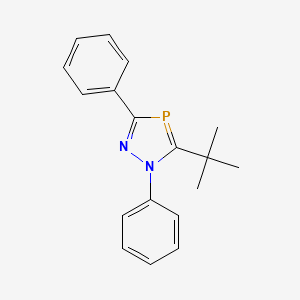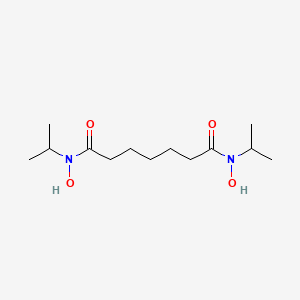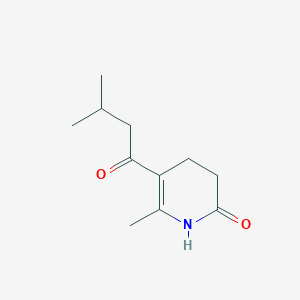![molecular formula C8H18N4O2 B14370673 N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide CAS No. 90267-23-5](/img/structure/B14370673.png)
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is an organic compound with the molecular formula C8H20N4O2. This compound is known for its unique structure, which includes two dimethylamino groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide can be synthesized through the reaction of dimethylamine with formaldehyde, followed by the addition of ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction scheme is as follows: [ 2 (CH_3)_2NH + CH_2O + H_2NCH_2CH_2NH_2 \rightarrow (CH_3)_2NCH_2CH_2N(CH_3)_2 + H_2O ]
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis[(dimethylamino)methyl]ethanediamide involves large-scale reactors where the reactants are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then purified through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N,N-dimethylformamide (DMF) and other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanediamides.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[(dimethylamino)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Bis(dimethylamino)methane: A simpler aminal with similar reactivity.
Uniqueness
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is unique due to its dual dimethylamino groups and ethanediamide backbone, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
90267-23-5 |
|---|---|
Fórmula molecular |
C8H18N4O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N,N'-bis[(dimethylamino)methyl]oxamide |
InChI |
InChI=1S/C8H18N4O2/c1-11(2)5-9-7(13)8(14)10-6-12(3)4/h5-6H2,1-4H3,(H,9,13)(H,10,14) |
Clave InChI |
JKXMGMAHBKUGGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CNC(=O)C(=O)NCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)





![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
